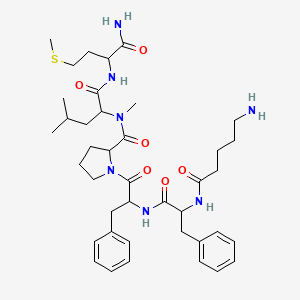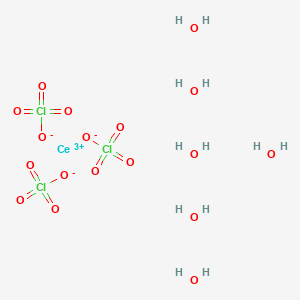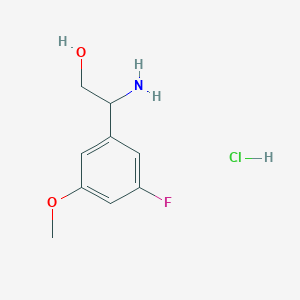
(S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-fluoro-5-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).
Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or amines under suitable conditions.
Resolution: The chiral center is resolved to obtain the (S)-enantiomer using chiral resolution techniques.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the fluoro or methoxy groups using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides under suitable conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-fluorinated or de-methoxylated products.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
(S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group and aromatic ring allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The fluoro and methoxy groups contribute to its binding affinity and specificity, influencing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
®-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol hydrochloride: The enantiomer of the compound with different stereochemistry.
2-Amino-2-(3-fluoro-5-methoxyphenyl)ethanol: The non-hydrochloride form of the compound.
2-Amino-2-(3-fluorophenyl)ethanol: A similar compound lacking the methoxy group.
Uniqueness
(S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol hydrochloride is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable compound for research and development in multiple fields.
特性
分子式 |
C9H13ClFNO2 |
|---|---|
分子量 |
221.65 g/mol |
IUPAC名 |
2-amino-2-(3-fluoro-5-methoxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C9H12FNO2.ClH/c1-13-8-3-6(9(11)5-12)2-7(10)4-8;/h2-4,9,12H,5,11H2,1H3;1H |
InChIキー |
PNBVSZPLTNLKTL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)C(CO)N)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


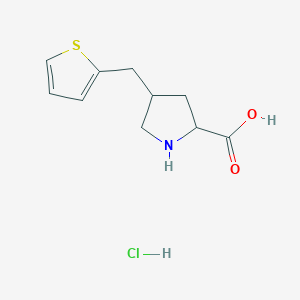
![(r)-7-Chloro-n-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B15285927.png)
![sodium,[(2R)-2,3-di(tetradecanoyloxy)propyl] hydrogen phosphate](/img/structure/B15285937.png)
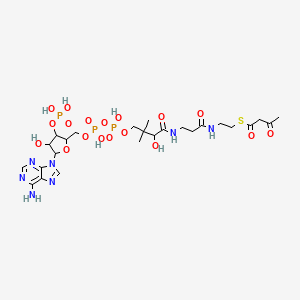
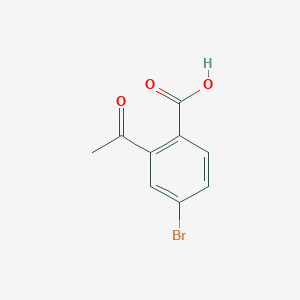
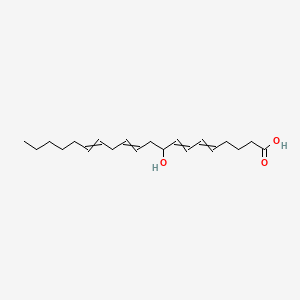
![[2-(6-Acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-methylsulfonyloxyethyl] benzoate](/img/structure/B15285957.png)
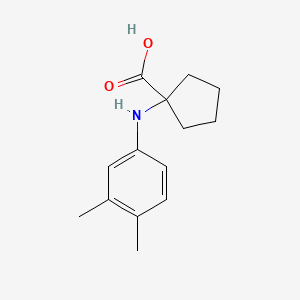
![4-oxo-1,2,3-benzotriazin-3(4H)-yl O-tert-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]serinate](/img/structure/B15285972.png)
![7-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one](/img/structure/B15285975.png)
![2,2-Dimethyl-6-(trityloxy-methyl)-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B15285990.png)
